molecular formula C11H9NO4S B2718336 Dimethyl 2-isothiocyanatoterephthalate CAS No. 489438-56-4

Dimethyl 2-isothiocyanatoterephthalate

Cat. No.: B2718336
CAS No.: 489438-56-4
M. Wt: 251.26
InChI Key: LJPZHMUMDQEGRB-UHFFFAOYSA-N
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Description

Dimethyl 2-isothiocyanatoterephthalate is an organic compound with the molecular formula C11H9NO4S and a molecular weight of 251.26 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes an isothiocyanate group attached to a terephthalate backbone.

Preparation Methods

The synthesis of Dimethyl 2-isothiocyanatoterephthalate typically involves the reaction of terephthalic acid derivatives with isothiocyanate reagents under controlled conditions. . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Dimethyl 2-isothiocyanatoterephthalate undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and water, under conditions that may vary from mild to moderate temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of Dimethyl 2-isothiocyanatoterephthalate involves its ability to react with nucleophiles, such as amines and thiols, forming stable thiourea and thiocarbamate derivatives. These reactions can modify the structure and function of proteins and other biological molecules, making it a valuable tool in biochemical research . The molecular targets and pathways involved include various enzymes and receptors that interact with the isothiocyanate group.

Comparison with Similar Compounds

Dimethyl 2-isothiocyanatoterephthalate can be compared with other isothiocyanate-containing compounds, such as:

    Phenyl isothiocyanate: Known for its use in peptide sequencing and protein modification.

    Allyl isothiocyanate: Commonly found in mustard oil and used for its antimicrobial properties.

    Methyl isothiocyanate: Used as a soil fumigant and pesticide.

The uniqueness of this compound lies in its terephthalate backbone, which provides distinct chemical properties and reactivity compared to other isothiocyanates .

Properties

IUPAC Name

dimethyl 2-isothiocyanatobenzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c1-15-10(13)7-3-4-8(11(14)16-2)9(5-7)12-6-17/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPZHMUMDQEGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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